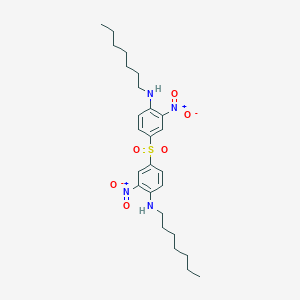
Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro-: is a chemical compound with the molecular formula C26H38N4O6S It is known for its unique structure, which includes a sulfonyl group and nitro groups attached to a benzenamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- involves multiple steps, typically starting with the nitration of benzenamine derivatives The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- can undergo oxidation reactions, where the nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the nitro or sulfonyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives or other oxidized forms.
Reduction: Amines or other reduced forms.
Substitution: Compounds with new functional groups replacing the nitro or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical products.
Biology: In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceutical agents. Its unique chemical properties may contribute to the development of new drugs with specific biological activities.
Industry: In industrial applications, Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include redox reactions, nucleophilic substitutions, and other chemical transformations that affect the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 4,4’-sulfonylbis[2-nitro-
- Benzenamine, 4,4’-sulfonylbis[N-methyl-2-nitro-
- Benzenamine, 4,4’-sulfonylbis[N,N-diethyl-2-nitro-
- Morpholine, 4,4’-sulfonylbis(2-nitro-p-phenylene)di-
- Benzenethiol, 4,4’-sulfonylbis[2-nitro-
Uniqueness: Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- stands out due to its heptyl chain, which imparts unique hydrophobic properties and influences its reactivity and interactions with other molecules. This distinguishes it from other similar compounds that may have different alkyl or aryl substituents.
Eigenschaften
CAS-Nummer |
14894-45-2 |
|---|---|
Molekularformel |
C26H38N4O6S |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
N-heptyl-4-[4-(heptylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline |
InChI |
InChI=1S/C26H38N4O6S/c1-3-5-7-9-11-17-27-23-15-13-21(19-25(23)29(31)32)37(35,36)22-14-16-24(26(20-22)30(33)34)28-18-12-10-8-6-4-2/h13-16,19-20,27-28H,3-12,17-18H2,1-2H3 |
InChI-Schlüssel |
NVSMZIYFJYNZAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCCCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)
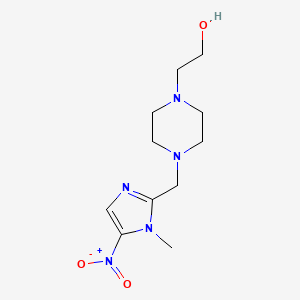
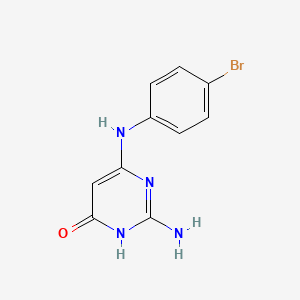

![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
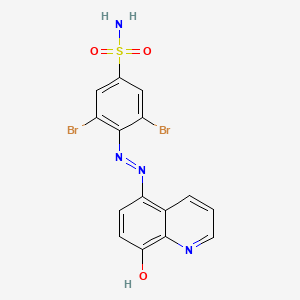
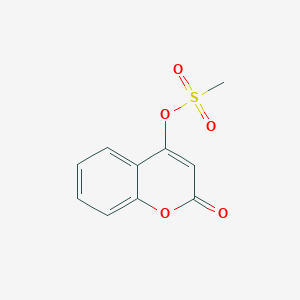

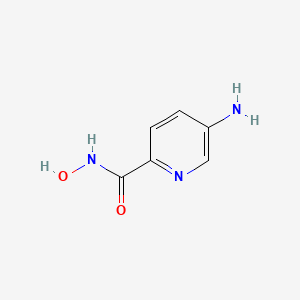

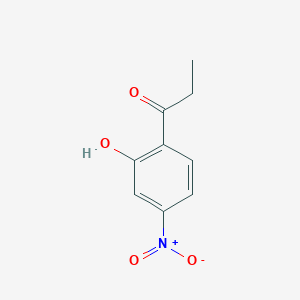

![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
